(2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is a synthetic organic molecule that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with ethoxybenzylidene and oxopropoxy substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-ethoxybenzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one.
Condensation Reaction: The first step involves a condensation reaction between 2-ethoxybenzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. This forms the benzylidene intermediate.
Esterification: The intermediate is then subjected to esterification with 2-bromoacetone under basic conditions to introduce the oxopropoxy group. Common bases used include sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The ethoxy and oxopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Studies have shown that benzofuran derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. This compound may be explored for similar properties.
Medicine
Drug Development: Due to its structural features, the compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes or receptors, modulating their activity. The ethoxybenzylidene and oxopropoxy groups may enhance binding affinity or selectivity towards certain molecular targets, such as kinases or ion channels.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
- (2Z)-2-(2-hydroxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
Uniqueness
- Ethoxy Group : The presence of the ethoxy group in the compound may confer unique solubility and lipophilicity properties compared to its methoxy or hydroxy analogs.
- Biological Activity : The specific substituents may result in different biological activities, making this compound potentially more effective in certain applications.
(2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-17-7-5-4-6-14(17)10-19-20(22)16-9-8-15(11-18(16)25-19)24-12-13(2)21/h4-11H,3,12H2,1-2H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZNQUXQIWBXTH-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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